Product packaging for 1-(Quinolin-2-yl)propan-2-ol(Cat. No.:CAS No. 156538-90-8)

1-(Quinolin-2-yl)propan-2-ol

Cat. No.: B2948201
CAS No.: 156538-90-8
M. Wt: 187.242
InChI Key: DKGXPEAAAIRCLU-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)propan-2-ol (CAS 156538-90-8) is a quinoline-derived organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry research. Its structure is featured in the development of novel therapeutic agents, particularly in the synthesis of complex molecules with potential biological activity . One of the primary research applications of this compound is its role as a precursor in the exploration of new anticancer compounds. Research indicates that structurally related quinoline derivatives can be designed to target specific pathways, such as serving as inhibitors for oxidoreductases, which are significant in oncological studies . As an intermediate, it can be further functionalized to create libraries of compounds for high-throughput screening against various cancer cell lines, including those associated with colon, breast, and liver cancers . For handling and storage, it is recommended to store this compound at -4°C for short-term periods (1-2 weeks) and at -20°C for longer-term preservation (1-2 years) . Researchers must adhere to strict laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as protective glasses, gloves, and masks to avoid skin contact and inhalation . Please note that this product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B2948201 1-(Quinolin-2-yl)propan-2-ol CAS No. 156538-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinolin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGXPEAAAIRCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1 Quinolin 2 Yl Propan 2 Ol

Transformations at the Quinoline (B57606) Nucleus

The quinoline ring is a fused aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the reactivity of each ring is distinct. The pyridine part is electron-deficient, making it susceptible to nucleophilic attack, while the benzene part is more electron-rich, undergoing electrophilic substitution. pharmaguideline.comuop.edu.pk

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The quinoline ring undergoes electrophilic substitution reactions, such as nitration and sulfonation, primarily on the benzene ring portion of the molecule. uop.edu.pk The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Substitution occurs preferentially at positions C-5 and C-8, as the intermediate carbocations formed by attack at these positions are more stable. pharmaguideline.comquimicaorganica.org The presence of the alkyl side chain at C-2 has a minor electronic influence on the benzene ring but does not change this general preference. Vigorous conditions are often required for these substitutions. uop.edu.pk

Table 1: Electrophilic Substitution Reactions on the Quinoline Nucleus

Reaction Reagents Typical Products
Nitration Fuming HNO₃ / Fuming H₂SO₄ 1-(5-Nitroquinolin-2-yl)propan-2-ol and 1-(8-Nitroquinolin-2-yl)propan-2-ol

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. pharmaguideline.comuop.edu.pk In 1-(Quinolin-2-yl)propan-2-ol, the C-2 position is already substituted. However, if a good leaving group were present at C-4, it could be displaced by strong nucleophiles. More relevantly, direct amination can occur at the C-2 position of the parent quinoline ring using reagents like sodamide in liquid ammonia (B1221849) (the Chichibabin reaction), although this is not a substitution of a leaving group. uop.edu.pk Organometallic reagents like n-butyllithium can also add to the C-2 position, displacing a hydride ion upon subsequent oxidation. uop.edu.pk

Oxidation and Reduction Pathways of the Quinoline Ring

The quinoline nucleus exhibits distinct behaviors under oxidative and reductive conditions, allowing for selective modification of either the pyridine or benzene ring.

Oxidation: The quinoline ring is generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the electron-rich benzene ring can be cleaved, leaving the pyridine ring intact to form a pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.com

Reduction: The pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., using H₂/Pt) or reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comuop.edu.pk This transformation converts the aromatic heterocyclic portion into a cyclic secondary amine, which opens up new avenues for derivatization, such as N-alkylation. acs.org More comprehensive reduction under forcing conditions can lead to the saturation of both rings, yielding decahydroquinoline. uop.edu.pk

Table 2: Common Reduction Reactions of the Quinoline Ring

Reagents Product
Sn / HCl 1-(1,2,3,4-Tetrahydroquinolin-2-yl)propan-2-ol
H₂ / Pt catalyst 1-(1,2,3,4-Tetrahydroquinolin-2-yl)propan-2-ol

Modifications of the Propan-2-ol Side Chain

The secondary alcohol group on the propan-2-ol side chain is a key site for a variety of functional group transformations common in alcohol chemistry.

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into several other functional groups, significantly altering the molecule's properties and reactivity.

Oxidation to Ketone: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone using a range of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions. This reaction yields 1-(quinolin-2-yl)propan-2-one.

Conversion to Alkyl Halides: The alcohol can be transformed into an alkyl halide, which is a versatile intermediate for further nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) typically produces the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) yields the alkyl bromide. libretexts.orgchemistrysteps.com These reactions usually proceed with an inversion of stereochemistry if the alcohol is chiral. chemistrysteps.com

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.commasterorganicchemistry.com For example, reaction with acetic anhydride (B1165640) can yield 1-(quinolin-2-yl)propan-2-yl acetate. medcraveonline.com

Etherification (O-Alkylation): Formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 3: Functional Group Interconversions of the Hydroxyl Moiety

Transformation Reagents Product Functional Group
Oxidation PCC, CrO₃/H₂SO₄ Ketone
Chlorination SOCl₂ Alkyl Chloride
Bromination PBr₃ Alkyl Bromide
Esterification R'COOH, H⁺ (Fischer) Ester

Reactions Involving the Alkyl Chain (e.g., Alkylation, Acylation)

Reactions targeting the alkyl chain primarily involve the hydroxyl group as the reactive center.

Acylation: As mentioned, acylation of the hydroxyl group leads to the formation of esters. This is a highly efficient and common reaction for protecting the alcohol or for introducing specific functionalities. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

Alkylation: Alkylation of the side chain also occurs at the oxygen atom, leading to ethers as described in the Williamson ether synthesis. This reaction attaches a new alkyl group to the side chain via an ether linkage.

Formation of Complex Polycyclic and Fused Ring Systems from this compound Precursors

The structure of this compound serves as a valuable scaffold for the synthesis of more complex, multi-ring systems. Through strategic modifications, intramolecular cyclization reactions can be induced to form new fused rings.

One potential pathway involves the conversion of the side chain to make it susceptible to an intramolecular electrophilic attack on the electron-rich positions of the quinoline nucleus (C-3 or the benzene ring). For instance, the alcohol could be converted into a good leaving group (e.g., a tosylate). Subsequent treatment with a Lewis acid could promote an intramolecular Friedel-Crafts-type alkylation, potentially forming a new five- or six-membered ring fused to the quinoline system, although this would depend on the precise structure and reaction conditions.

Alternatively, oxidation of the alcohol to the ketone, 1-(quinolin-2-yl)propan-2-one, provides a precursor for cyclization reactions. The ketone and the adjacent methylene (B1212753) group offer reactive sites for condensation and annulation strategies to build additional heterocyclic or carbocyclic rings. Research has demonstrated that intramolecular cyclization can be a key step in forming complex polycyclic structures from quinoline derivatives, for example, during the bromination of certain quinoline alkaloids bearing reactive side chains. nih.gov Similarly, palladium-catalyzed intramolecular C-H amidation and acylation reactions have been used to construct fused systems from appropriately derivatized quinoline precursors. researchgate.netmdpi.com These strategies highlight the potential of using this compound as a starting point for creating novel and complex polycyclic architectures. tandfonline.com

Annulation Strategies

Annulation reactions involving this compound would entail the construction of a new ring by reacting with a difunctional reagent. The alcohol group of this compound could serve as a nucleophile or be transformed into other functional groups to facilitate these ring-forming processes.

One potential annulation strategy could involve a [4+2] cycloaddition reaction, where a derivative of this compound acts as the diene or dienophile. For example, oxidation of the alcohol to the corresponding ketone, 1-(quinolin-2-yl)propan-2-one, followed by enolization or conversion to a silyl (B83357) enol ether, could generate a diene system. Reaction with a suitable dienophile could then lead to the formation of a new six-membered ring.

Another possibility is a Bischler-Napieralski type reaction. This would require the conversion of the alcohol to an amine, followed by acylation to form an amide. Treatment with a dehydrating agent could then induce cyclization onto the quinoline ring to form a new heterocyclic ring. However, the success of this reaction would depend on the activation of the quinoline ring towards electrophilic substitution.

A hypothetical annulation reaction is outlined in the table below:

Table 2: Hypothetical Annulation Reaction Involving a Derivative of this compound

Derivative Reactant Reaction Type Potential Product

Detailed Research Findings: The concept of using substituted quinolines in annulation reactions is well-established. For instance, the Povarov reaction, a [4+2] cycloaddition, often utilizes an aniline (B41778), an aldehyde, and an activated alkene to construct a tetrahydroquinoline ring. While this is a method for synthesizing the quinoline core itself, it highlights the utility of annulation strategies in quinoline chemistry. Annulation reactions on pre-formed quinolines are also known, often involving the functional groups attached to the quinoline ring to build additional fused rings. These strategies provide a framework for envisioning how this compound, after suitable functional group manipulation, could be a valuable building block in the synthesis of complex polycyclic aromatic systems.

Spectroscopic and Structural Elucidation of 1 Quinolin 2 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and the connectivity between atoms.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Analysis

The analysis of one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provides the initial and fundamental data for the structural assignment of 1-(Quinolin-2-yl)propan-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propan-2-ol side chain. The quinoline ring protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) allow for the assignment of each proton on the quinoline core. For the side chain, one would expect a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH-OH), and a set of non-equivalent methylene (B1212753) protons (CH₂) adjacent to the quinoline ring, which would likely appear as a complex multiplet due to diastereotopicity. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the nine carbons of the quinoline ring and the three carbons of the propan-2-ol side chain. The aromatic carbons resonate in the δ 120-150 ppm region, with the carbon atom attached to the nitrogen appearing at a characteristic downfield shift. The aliphatic carbons of the side chain will appear in the upfield region, with the carbon bearing the hydroxyl group (C-OH) typically resonating around δ 60-70 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen atom is sensitive to substitution and hybridization, offering another layer of structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Quinoline Aromatic CHs7.0 - 8.5120 - 140
Quinoline Quaternary Cs-125 - 160
CH₂ (Side Chain)2.8 - 3.240 - 50
CH (Side Chain)4.0 - 4.565 - 75
CH₃ (Side Chain)1.1 - 1.420 - 30
OHVariable (1.5 - 5.0)-

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule, which is often not possible from 1D spectra alone, especially for complex spin systems like that of the quinoline ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the quinoline ring and along the propan-2-ol side chain. For instance, it would confirm the coupling between the CH₂ and CH protons of the side chain. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular structure by connecting different fragments. For example, it would show a correlation between the methylene (CH₂) protons of the side chain and the C-2 carbon of the quinoline ring, confirming the point of attachment.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of this compound, confirming the atomic connectivity and aiding in the assignment of all proton and carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₃NO), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, providing strong evidence for the molecular formula.

Table 2: HRMS Data for this compound
IonCalculated Exact MassObserved Mass (Example)
[C₁₂H₁₃NO + H]⁺188.1070188.1072

Fragmentation Pathway Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of the quinolinylmethyl radical.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols.

Cleavage of the side chain: The bond between the quinoline ring and the propanol (B110389) side chain could cleave, leading to the formation of a stable quinolinyl cation or a quinolinylmethyl cation.

Ring fragmentation: The quinoline ring itself can fragment, although this typically requires higher energy and results in characteristic aromatic fragments.

By analyzing the m/z values of the fragment ions in the mass spectrum, a fragmentation pathway can be proposed, further confirming the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. docbrown.info

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of C-H bonds on the aromatic quinoline ring.

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the propan-2-ol side chain.

C=N and C=C stretch (aromatic): A series of medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring.

C-O stretch: A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O single bond of the secondary alcohol.

The presence of these characteristic bands in the IR spectrum provides clear evidence for the presence of the hydroxyl group, the quinoline ring, and the aliphatic side chain, complementing the data obtained from NMR and MS.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 2960Strong
Aromatic C=N, C=CRing Stretch1450 - 1600Medium-Strong
Alcohol C-OC-O Stretch1000 - 1260Strong

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for determining this arrangement, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Despite a thorough search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound, this compound, was found. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided at this time.

Key structural features that would be of interest in a crystal structure of this compound include:

Hydrogen Bonding: The hydroxyl group of the propan-2-ol moiety is capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of intermolecular hydrogen bonds, potentially creating chains, dimers, or more complex three-dimensional networks within the crystal lattice. The nitrogen atom of the quinoline ring could also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline rings are susceptible to π-π stacking interactions, where the planes of adjacent rings align. These interactions play a significant role in the packing of aromatic molecules in the solid state.

Conformation: The rotational freedom around the C-C single bond connecting the quinoline ring and the propan-2-ol side chain would allow for different molecular conformations. The preferred conformation in the solid state would be the one that optimizes intermolecular interactions and packing efficiency.

The crystallographic data for a related quinoline derivative, (2-((4-((2-(carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid, reveals a monoclinic crystal system with the space group P21/c. Its structure is stabilized by C-H…O hydrogen bonds and van der Waals interactions. While this derivative is significantly different in its substitution, it highlights the types of interactions that can govern the crystal packing in quinoline compounds.

Future crystallographic studies on this compound would be invaluable for providing a definitive solid-state structure. Such data would allow for a detailed comparison with computationally predicted structures and a deeper understanding of its structure-property relationships.

Mechanistic Investigations of Reactions Involving 1 Quinolin 2 Yl Propan 2 Ol

Reaction Pathway Elucidation in Synthetic Protocols

The synthesis of 2-substituted quinolines often involves condensation reactions. One general and historically significant method is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While specific studies elucidating the reaction pathway for 1-(Quinolin-2-yl)propan-2-ol are scarce, a plausible synthetic route could involve the reaction of 2-amino-benzaldehyde with a suitable keto-alcohol, followed by cyclization and dehydration.

Another relevant synthetic approach is the reaction of anilines with propanol (B110389) over zeolite catalysts to produce various quinolines. In such reactions, it has been proposed that N-phenylpropan-1-imine is a key intermediate. researchgate.netrsc.org This suggests that the formation of the quinoline (B57606) ring system from acyclic precursors involves imine intermediates. The reaction can proceed through pathways that are dependent on the presence of either Lewis or Brønsted acid sites on the catalyst. researchgate.netrsc.org

The table below outlines a generalized reaction scheme for the synthesis of quinoline derivatives, which could be adapted for this compound.

Reaction NameReactantsKey Features
Friedländer Synthesis2-aminobenzaldehyde, acetoneBase or acid-catalyzed condensation followed by cyclization.
Doebner-von Miller ReactionAniline (B41778), α,β-unsaturated carbonyl compoundInvolves a Michael addition followed by cyclization and oxidation.
Combes Quinoline SynthesisAniline, β-diketoneAcid-catalyzed reaction forming an enamine intermediate which then cyclizes.

Studies on Tautomerism and Proton Transfer Dynamics

While specific studies on the tautomerism of this compound are not readily found, the general principles of keto-enol tautomerism are well-established for related quinoline structures, such as quinolin-2(1H)-one. researchgate.net Tautomerism is the process of interconversion between two constitutional isomers, often involving the migration of a proton. libretexts.org In the context of quinoline derivatives, this can manifest as keto-enol or imine-enamine tautomerism.

For a molecule like this compound, the quinoline nitrogen can act as a proton acceptor. Proton transfer dynamics in quinoline derivatives have been studied, particularly in the context of excited-state intramolecular proton transfer (ESIPT). researchgate.net These studies often reveal rapid proton transfer on the picosecond timescale. researchgate.net The presence of hydroxyl groups can facilitate intramolecular or solvent-assisted proton transfer. Long-range proton transfer has also been investigated in 7-hydroxyquinoline systems, where a "proton crane" mechanism is proposed. nih.govnih.govmdpi.comresearchgate.net This involves the transfer of a proton over a significant distance within the molecule, often mediated by a flexible part of the structure. mdpi.com

The equilibrium between tautomers can be influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. researchgate.net

Tautomerism TypeDescriptionRelevant Factors
Keto-EnolInterconversion between a ketone/aldehyde and an enol (a vinyl alcohol). libretexts.orgresearchgate.netyoutube.commasterorganicchemistry.comSolvent, pH, intramolecular hydrogen bonding. researchgate.netmasterorganicchemistry.com
Imine-EnamineInterconversion between an imine and an enamine.Conjugation, substitution pattern.

Identification and Role of Reaction Intermediates in Chemical Transformations

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the synthesis of quinolines, several types of intermediates have been proposed or identified. For instance, in the reaction of aniline with propanol, N-phenylpropan-1-imine has been suggested as a key intermediate. researchgate.netrsc.org

Pulse radiolysis studies on quinoline have shown that it reacts rapidly with transient species like hydrated electrons, hydroxyl radicals, and hydrogen atoms. researchgate.net These studies provide insights into the stability and reactivity of transient intermediates formed during reactions involving the quinoline ring. The reaction products from quinoline's interaction with these transient species were found to be more stable than those from isoquinoline, which was attributed to the difference in their reaction rate constants. researchgate.net

In synthetic protocols like the Friedländer synthesis, aldol (B89426) or Claisen-type condensation intermediates are formed prior to the cyclization and dehydration steps that lead to the aromatic quinoline ring. The nature of these intermediates can be influenced by the reaction conditions, such as the type of catalyst used (acid or base).

Computational and Theoretical Chemistry Studies of 1 Quinolin 2 Yl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(Quinolin-2-yl)propan-2-ol. These calculations provide a detailed understanding of the molecule's electronic behavior, stability, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are largely dictated by the aromatic quinoline (B57606) core and the hydroxyl group of the propanol (B110389) side chain. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives

Molecular Orbital Energy (eV) Description
LUMO -1.816 Localized on the heterocyclic ring, indicating electron-accepting region. scirp.org
HOMO -6.646 Distributed over the carbocyclic ring, indicating electron-donating region. scirp.org
Energy Gap (ΔE) 4.83 Reflects chemical reactivity and stability. scirp.org

Note: Data based on DFT/B3LYP/6-31+G(d,p) calculations for the parent quinoline molecule. The presence of the propan-2-ol substituent would cause slight variations in these values.

Conformational Analysis and Energetic Stability

The flexibility of the propan-2-ol side chain in this compound allows for the existence of several conformers due to rotation around the C-C and C-O single bonds. arxiv.org The relative stability of these conformers is determined by steric and electronic interactions. For simple alcohols like propanol, conformers are typically designated as trans (T) or gauche (G) based on the dihedral angles of their backbone. arxiv.orgresearchgate.net

In the case of this compound, the key rotations would be around the bond connecting the quinoline ring to the propanol side chain and the C-O bond of the alcohol group. The most stable conformations are likely to be those that minimize steric hindrance between the quinoline ring and the methyl and hydroxyl groups of the side chain. Furthermore, the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the quinoline ring's nitrogen atom could significantly stabilize certain conformations. Theoretical calculations on similar systems, such as 2-propanol, have shown that the energy difference between conformers can be small, often less than 1 kJ/mol, suggesting that multiple conformations may coexist at room temperature. researchgate.net The Gt (gauche-trans) conformer is often found to be the most stable for propanol in the gaseous state. arxiv.orgresearchgate.net For this compound, the interaction with the bulky quinoline ring would be a dominant factor in determining the most energetically favorable geometry.

Spectroscopic Property Prediction (e.g., GIAO NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. tsijournals.comresearchgate.net This method has been successfully applied to a wide range of organic molecules, including various quinoline derivatives, showing excellent correlation between calculated and experimental data. tsijournals.comrsc.org

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-8.5 ppm), with their exact shifts depending on their position relative to the nitrogen atom and the propanol substituent. The protons of the propanol side chain—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would resonate in the upfield region. The proton of the hydroxyl group (OH) would have a variable chemical shift depending on solvent and concentration, due to hydrogen bonding effects. Similarly, the ¹³C chemical shifts can be accurately predicted, distinguishing between the aromatic carbons of the quinoline ring and the aliphatic carbons of the side chain. researchgate.netnih.gov

Table 2: Hypothetical GIAO-DFT Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Influencing Factors
Quinoline-H (aromatic) 7.2 - 8.5 120 - 150 Anisotropy of the aromatic ring, electronegativity of Nitrogen.
CH (propanol) ~4.0 ~68 Proximity to the electronegative OH group and quinoline ring.
CH₂ (propanol) ~3.0 ~45 Attached to the aromatic system and adjacent to the chiral center.
CH₃ (propanol) ~1.3 ~25 Aliphatic group, shielded environment.
OH Variable - Hydrogen bonding, solvent effects.

Note: These are representative values. Actual calculated shifts depend on the level of theory, basis set, and solvent model used.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static quantum chemical calculations to explore dynamic processes, such as reaction mechanisms and intermolecular interactions, providing a more complete picture of the compound's behavior.

Reaction Mechanism Simulations

Theoretical studies on related reactions, such as the formation of quinolines from aniline (B41778) and propanol over zeolite catalysts, have been performed. researchgate.net These studies propose reaction mechanisms involving key intermediates, such as N-phenylpropan-1-imine. researchgate.net The reaction pathways are elucidated by calculating the potential energy surface, identifying transition states, and determining activation energies. Such simulations reveal that the reaction can proceed through different routes depending on the nature of the catalyst (e.g., Lewis vs. Brønsted acid sites). researchgate.net These computational approaches could be applied to model the synthesis of this compound, for instance, via the reaction of a 2-substituted quinoline with a propylene (B89431) oxide or a related epoxide, allowing for the optimization of reaction conditions and the prediction of potential byproducts.

Intermolecular Interaction Analysis

The intermolecular interactions of this compound are critical to understanding its physical properties, such as boiling point, solubility, and crystal packing. The primary intermolecular forces at play are hydrogen bonding and π-π stacking.

The hydroxyl group of the propanol moiety can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). The nitrogen atom in the quinoline ring is a strong hydrogen bond acceptor. Quantum-chemical calculations on mixtures of quinoline and propan-2-ol have shown that a strong intermolecular hydrogen bond can form between the alcohol's hydroxyl group and the quinoline's nitrogen atom. bitp.kiev.ua These calculations revealed a hydrogen bond length of approximately 1.958 Å with a significant stabilization energy of 22.0 kJ/mol, indicating a robust interaction. bitp.kiev.ua

Table 3: Compound Names Mentioned

Compound Name
This compound
Aniline
N-phenylpropan-1-imine
Propan-2-ol
Propanol
Propylene oxide

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Synthetic Building Block and Precursor

1-(Quinolin-2-yl)propan-2-ol is a strategic starting material in organic synthesis due to its inherent structural features. The quinoline (B57606) ring system can undergo various modifications, such as C-H functionalization, while the secondary alcohol provides a reactive handle for esterification, etherification, or oxidation, enabling the construction of more elaborate molecules. msesupplies.comnih.govsigmaaldrich.comfrontiersin.org

Precursor for Complex Heterocyclic Compounds

The quinoline scaffold is a cornerstone in the synthesis of fused heterocyclic systems. tandfonline.comnih.govslideshare.netresearchgate.net The structure of this compound serves as an excellent starting point for generating polycyclic compounds with potential therapeutic applications. The hydroxyl group on the propanol (B110389) side chain can be transformed into other functional groups, which can then participate in intramolecular cyclization reactions with the quinoline core to form novel, rigid heterocyclic architectures. tandfonline.comnih.gov

For instance, research on structurally similar quinolinyl-propanol derivatives has demonstrated their utility in creating libraries of compounds with significant biological activity. By modifying the alcohol and substituting the quinoline ring, chemists can systematically alter the molecule's properties to optimize its function, a common strategy in drug discovery. This highlights the role of the quinolinyl-propanol framework as a key intermediate for producing complex, biologically active agents.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating libraries of structurally diverse small molecules to probe biological processes and identify new drug leads. rsc.orgcam.ac.uk An ideal scaffold for DOS possesses multiple points of diversification that can be independently and selectively modified. nih.gov

This compound fits this description perfectly. Its key features for DOS include:

The Quinoline Core: The aromatic rings can be functionalized at various positions. rsc.org

The Hydroxyl Group: This site allows for the introduction of a wide array of substituents through reactions like etherification or esterification.

The Chiral Center: The stereochemistry at the C2 position of the propanol chain can be controlled, leading to stereochemically diverse libraries.

By leveraging these features, a common starting material like this compound can be elaborated into a multitude of distinct molecular frameworks, embodying the core principles of catalyst-driven scaffold diversity. cam.ac.uknih.gov This approach streamlines the synthesis of compound libraries, accelerating the discovery of molecules with novel functions. nih.gov

Ligand Chemistry and Metal Complexation

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a metal center. nih.govbeilstein-archives.orgdicp.ac.cnrsc.org Quinoline-based structures are frequently employed in ligand design due to the strong coordinating ability of the nitrogen atom and the rigid, planar nature of the fused ring system. researchgate.net

Chiral Ligand Precursors

This compound is an inherently chiral molecule, making it a valuable precursor for the synthesis of enantiomerically pure ligands. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate (N,O) chelate, binding to a metal center. Chiral amino alcohols are well-established as effective ligands in a variety of asymmetric transformations. thieme-connect.comrsc.org The synthesis of such ligands often begins with readily available chiral precursors, and this compound represents a prime candidate within the quinoline family for this purpose. researchgate.netmdpi.com

Catalytic Applications of Derived Metal Complexes

Metal Catalytic Application Reaction Type
Ruthenium (Ru)Asymmetric Transfer HydrogenationReduction
Iridium (Ir)Asymmetric HydrogenationReduction
Copper (Cu)Oxidation of Catechol to o-quinoneOxidation
Cobalt (Co)Dehydrogenative Coupling of AlcoholsC-C and C-N bond formation

Ruthenium and Iridium complexes featuring chiral quinoline-based ligands have shown high efficacy in the asymmetric hydrogenation of various substrates. mdpi.com Similarly, copper complexes with quinoline derivatives have been successfully employed as catalysts in oxidation reactions, mimicking the activity of enzymes like catechol oxidase. mdpi.com Cobalt complexes have also been used for the synthesis of quinolines themselves via the dehydrogenation of alcohols. researchgate.netacs.org The chiral environment created by the this compound-derived ligand can induce high levels of enantioselectivity, making these complexes valuable tools for producing single-enantiomer products. researchgate.net

Research in Functional Materials Development

Quinoline derivatives are not only important in catalysis and medicine but also in the field of materials science. Their rigid, aromatic structure and inherent fluorescence properties make them attractive components for the development of functional organic materials. rsc.orgbrieflands.com

The quinoline core of this compound provides the essential photophysical properties required for applications such as:

Fluorescent Sensors: The fluorescence of the quinoline ring can be sensitive to the presence of specific analytes, such as metal ions. researchgate.netnih.gov By attaching appropriate receptor units to the molecule, often via the propanol side chain, highly selective and sensitive chemosensors can be designed. mdpi.com

Organic Dyes: The conjugated π-system of the quinoline scaffold is a classic chromophore. Modifications to the structure of this compound can tune its absorption and emission properties, leading to the creation of novel dyes for various applications, including in photoinitiating systems for polymerization. researchgate.netmdpi.com

The propanol side chain offers a convenient point for chemical modification, allowing the quinoline unit to be covalently integrated into larger polymeric structures or attached to surfaces, further expanding its utility in the creation of advanced functional materials.

Investigation of Photoactive Properties

The investigation into the photoactive properties of quinoline derivatives is a dynamic area of research, driven by their potential use in sensors, dyes, and organic light-emitting diodes (OLEDs). researchgate.net The core of these properties lies in the π-conjugated system of the quinoline ring, which allows for the absorption and emission of light. researchgate.net The specific photophysical characteristics, such as absorption and fluorescence spectra, are highly dependent on the nature and position of substituents on the quinoline core. researchgate.netmdpi.com

Researchers study the absorbance and fluorescence behavior of quinoline compounds to understand their molecular interactions and to develop materials for applications like OLEDs and solar cells. researchgate.net For instance, studies on various quinoline derivatives show absorption maxima typically in the UV-visible range, with emission spectra that can be tuned by altering the molecular structure. researchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict vertical excitation energies, which is crucial for developing new dyes and pigments. bohrium.com While the broader class of quinoline derivatives is extensively studied for these photoactive properties, specific, detailed experimental data on the photophysical characteristics of this compound are not prominently featured in publicly available research.

Table 1: General Photophysical Characteristics of Studied Quinoline Derivatives

Property Typical Range/Observation Influencing Factors Reference
Absorption Maximum (λmax) UV-Visible Region (e.g., 337-342 nm for some series) Substituent type, solvent polarity researchgate.net
Emission Maximum (λem) Blue to Green Region (e.g., 411-430 nm for some series) Molecular structure, solvent polarity researchgate.netresearchgate.net
Quantum Yield (Φ) Varies widely (e.g., 0.015 to 0.558) Presence of electron-withdrawing/donating groups researchgate.net

| Solvatochromism | Often observed | Change in solvent polarity affects electronic states | rsc.org |

Exploration of Electronic and Conductive Applications

The electronic properties of quinoline derivatives make them attractive candidates for use in organic electronics. researchgate.net The quinoline structure can act as an electron acceptor, leading to its characterization as a p-type semiconductor building block. researchgate.net This capability is fundamental to their application in various electronic devices, including as electron-transporting materials in OLEDs and organic solar cells. mdpi.comnih.gov The development of organic semiconductors is a key area of modern materials science, with these materials offering flexibility and tunability compared to inorganic counterparts. nih.gov

The performance of quinoline-based materials in electronic devices is governed by the movement of charge carriers, which is influenced by the interplay of molecular structure and intermolecular interactions. nih.gov By modifying the quinoline skeleton with different functional groups, researchers can fine-tune properties like the HOMO-LUMO energy gap, which in turn affects the material's conductivity and suitability for specific applications. rsc.orgijpras.com For example, quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have been successfully used as non-fullerene acceptors and n-type semiconductors in transistors. nih.gov Although the quinoline family shows significant promise for electronic applications, specific research detailing the conductive properties and electronic device performance of this compound is not widely documented.

Table 2: Compound Names Mentioned

Compound Name
This compound

Biomolecular Interaction Studies and Structure Activity Relationship Sar Analysis in Research Models

In Vitro Enzyme Inhibition Studies (Excluding Clinical Human Trial Data)

The quinoline (B57606) scaffold, a core component of 1-(Quinolin-2-yl)propan-2-ol, is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous compounds screened for a wide range of biological activities. researchgate.netresearchgate.net Research into its derivatives has revealed significant inhibitory potential against various enzymes, which are crucial in different pathological processes. ijresm.comnih.gov

In the context of managing hyperglycemia, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govmdpi.com By inhibiting them, the rate of glucose absorption can be slowed, mitigating postprandial blood sugar spikes. nih.govresearchgate.net

Studies on quinoline hybrids have demonstrated their potential as inhibitors of these enzymes. For instance, a series of quinoline–1,3,4-oxadiazole conjugates were synthesized and evaluated for their inhibitory potencies. nih.gov Many of these compounds showed low micromolar α-glucosidase inhibition, with some exhibiting stronger activity than the reference drug, acarbose. nih.govnih.gov The inhibition of α-amylase was generally more moderate. nih.gov Kinetic studies of promising quinoline hybrids revealed a non-competitive mode of inhibition for α-glucosidase, suggesting the compounds act as allosteric inhibitors, binding to a site other than the enzyme's active site. nih.govnih.gov

Compound SeriesTarget EnzymeInhibition Potency (IC50 Range)Note
Quinoline–1,3,4-oxadiazole conjugatesα-Glucosidase15.85 to 63.59 µM nih.govGenerally stronger inhibition than their 1,2,3-triazole counterparts. nih.gov
Quinoline–1,3,4-oxadiazole conjugatesα-AmylaseModerate Inhibition nih.govLess potent compared to α-glucosidase inhibition. nih.gov

This table presents data for quinoline hybrid structures, providing context for the potential activity of the this compound scaffold.

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital molecules. nih.govresearchgate.net As rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, DHODH has emerged as a promising target for anticancer drug development. nih.govnih.gov

Quinoline derivatives have been a focus of research for novel human DHODH (hDHODH) inhibitors. nih.gov A study involving substituted quinoline-2-carboxamide derivatives identified compounds with significant hDHODH inhibitory activity. nih.gov These compounds were also evaluated for their antiproliferative effects on cancer cell lines, establishing a proof of concept for their potential as anticancer agents. nih.govsigmaaldrich.com Research has shown that specific quinoline-carboxylic acid derivatives act as potent inhibitors of mammalian DHODH, arresting the cell cycle and leading to the suppression of cancer cell growth. nih.govresearchgate.net

The SH2-containing inositol 5'-phosphatase 1 (SHIP1) is a key enzyme in cellular signaling, particularly in hematopoietic (blood-forming) cells. nih.govresearchgate.netmdpi.com It modulates signaling pathways by dephosphorylating the second messenger phosphatidylinositol-3,4,5-triphosphate (PI(3,4,5)P3). mdpi.combiorxiv.org Inhibition of SHIP1 has become an attractive strategy for various therapeutic applications, including enhancing the engraftment of bone marrow grafts and killing cancer cells. nih.govresearchgate.net

High-throughput screening identified quinoline-based small molecules that inhibit SHIP1 enzymatic activity. nih.govresearchgate.net Subsequent synthesis and testing of analogs based on this scaffold have provided insights into their mechanism. For example, mefloquine, a well-known antimalarial drug with a quinoline core, showed significant inhibition of both SHIP1 and its ubiquitously expressed paralog, SHIP2. nih.gov This inhibitory action may account for some of the previously reported antitumor activities of mefloquine. nih.gov

CompoundTarget EnzymeInhibitory Activity
Quinoline Small Molecules (NSC13480, NSC305787)SHIP1Active Inhibitors nih.govresearchgate.net
Mefloquine hydrochlorideSHIP1 / SHIP2Significant Inhibition nih.gov
Quinine sulfate / Quinidine sulfateSHIP1 / SHIP2Little to no activity nih.gov

This table summarizes the SHIP inhibition findings for several quinoline-based compounds.

In Silico Molecular Docking and Dynamics Simulations for Target Interaction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand, such as a this compound derivative, might interact with its biological target at a molecular level. nih.govresearchgate.netnih.gov These in silico techniques predict the binding mode, affinity, and stability of the ligand-protein complex. mdpi.comresearchgate.net

Molecular docking studies on various quinoline derivatives have been performed against numerous protein targets. nih.govnih.gov For instance, docking simulations of quinoline hybrids at the allosteric site of α-glucosidase provided insights into their protein-ligand interaction profiles. nih.govnih.gov Similarly, docking of novel quinolin-2(1H)-one derivatives into the ATP-binding pockets of cancer-related kinases like EGFR and HER-2 showed strong binding affinity, supported by key hydrogen bonding and hydrophobic interactions. nih.govnih.gov

Following docking, MD simulations are often used to assess the stability of the predicted ligand-protein complex over time in a simulated aqueous environment. nih.govnih.govnih.gov A 100-nanosecond MD simulation, for example, can confirm the structural stability and compactness of a complex, as evidenced by metrics like low Root Mean Square Deviation (RMSD) and favorable potential energy profiles. nih.govnih.gov These computational studies provide a structural validation for observed biological activities and can guide the rational design of more potent and selective inhibitors based on the quinoline scaffold. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis of Quinoline-Propanol Scaffolds

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. acs.orgnih.gov For the quinoline scaffold, SAR studies have been instrumental in optimizing the potency and selectivity of various derivatives. researchgate.netnih.gov

Modifying the substituents on the quinoline ring system can have a profound impact on the biological activity of the resulting compounds. researchgate.netnih.gov Research has consistently shown that the nature, position, and stereochemistry of these modifications are key determinants of efficacy and selectivity. nih.govacs.org

Key SAR Findings for Quinoline Derivatives:

Requirement of an Amine Group: In studies of SHIP1 inhibitors, it was determined that an amine group tethered to the quinoline core is a necessary feature for inhibitory activity. nih.govresearchgate.net

Position of Substituents: For DHODH inhibitors, bulky groups such as -OCH3, -OCF3, and -CF3 at the C6-position of the quinoline ring were associated with good activity. nih.gov In a different series of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for potency. researchgate.netacs.org

Side Chain Modifications: In a series of antitumor quinoline derivatives, the presence of an amino side chain at the 4-position was found to facilitate antiproliferative activity. nih.gov Furthermore, the length of this side chain was important, with a two-carbon (CH2) unit being the most favorable for potency. nih.gov For certain antimalarial 4-aminoquinolines, incorporating an intermolecular hydrogen-bonding motif in the side chain enhanced activity against drug-resistant strains. nih.gov

Stereochemistry: The stereospecificity of substitutions can also play a significant role. For quinoline-based α2C-adrenoceptor antagonists, substitutions on the piperazine ring had a significant and stereospecific beneficial effect on affinity and potency. acs.org

These SAR studies underscore the versatility of the quinoline scaffold and provide a rational basis for the future design of novel therapeutic agents based on the this compound framework. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Design

While specific pharmacophore models for this compound are not detailed in the available research, extensive modeling has been conducted on the broader class of quinoline derivatives to guide the design of new therapeutic agents. mdpi.comdntb.gov.uanih.govnih.gov Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is a common strategy to optimize the activity of a lead compound. mdpi.com

One computational approach, the 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, has been successfully applied to quinoline derivatives to understand the relationship between their three-dimensional structures and biological activities. mdpi.comnih.govnih.gov For instance, a study on quinoline analogues with anti-gastric cancer activity utilized Comparative Molecular Field Analysis (CoMFA) to generate 3D-QSAR models. mdpi.comnih.gov By analyzing the steric and electrostatic fields of a set of known active compounds, researchers can create contour maps. mdpi.com These maps highlight specific regions around the molecule where bulky groups or particular electrostatic charges would be favorable or unfavorable for biological activity. mdpi.comnih.gov This information is then used to rationally design new derivatives with potentially enhanced potency. mdpi.comnih.govnih.gov

Similarly, pharmacophore modeling for quinoline derivatives targeting VEGFR-2 tyrosine kinase inhibitors identified a five-point model as crucial for activity. This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as essential features. researchgate.net Such models serve as 3D electronic and steric templates to screen compound libraries or to design novel molecules that possess the key features required for binding to the target receptor. researchgate.netnih.gov These in-silico methods are instrumental in medicinal chemistry for refining the structure of lead compounds to improve efficacy and selectivity. mdpi.com

Evaluation of Biological Activity in Pre-Clinical Research Models (Excluding Clinical Human Trial Data)

In Vitro Cytotoxicity Studies (e.g., Cancer Cell Lines)

The quinoline scaffold is a core component of many compounds investigated for their anticancer properties. arabjchem.orgbrieflands.com Derivatives of this structure have been evaluated against numerous human cancer cell lines to determine their cytotoxic and antiproliferative potential. arabjchem.orgnih.gov

While direct cytotoxicity data for this compound is not prominently featured, studies on closely related structures provide insight. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which share the quinoline propanol (B110389) core, were screened for cytotoxicity against L929 mouse fibroblast cells (a non-cancerous cell line) and showed no significant cytotoxic activity. This suggests a degree of selectivity for microbial targets over mammalian cells in that particular series.

However, other quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The antiproliferative effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value indicates greater potency. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, showed potent cytotoxic activity against several human cancer cell lines. nih.gov Similarly, other functionalized quinoline derivatives have been found to be toxic to cell lines such as A549 (lung cancer), Caco-2 (colorectal carcinoma), and various breast and prostate cancer cell lines. brieflands.comdut.ac.zamdpi.com

The cytotoxic potential of various quinoline derivatives is summarized in the table below.

Compound/Derivative ClassCancer Cell LineIC₅₀ Value (µM or µg/mL)
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (colorectal)0.53 µM
BAPPNHepG2 (liver)3.3 µg/mL
BAPPNMCF-7 (breast)3.1 µg/mL
BAPPNA549 (lung)9.96 µg/mL
BAPPNHCT-116 (colon)23 µg/mL
AQQ6DU-145 (prostate)Good cytotoxicity reported
Poly-functionalised dihydropyridine quinolines (A4, A8)A549 (lung)Dose-dependent toxicity observed

Antimicrobial and Antitubercular Activity in Research Models

Derivatives based on the quinolinyl-propan-2-ol scaffold have been the subject of significant investigation for their antimicrobial and, particularly, their antitubercular properties. tandfonline.comnih.gov The quinoline ring is a well-established pharmacophore in the development of antimicrobial and antitubercular agents. nih.govresearchgate.net

A study focusing on 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives demonstrated excellent to good antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values in the range of 0.8-12.5 µg/mL. tandfonline.comnih.gov Most of these compounds also showed moderate to good antibacterial activity against bacterial strains such as E. coli, P. mirabilis, B. subtilis, and S. albus. tandfonline.comnih.gov

Another investigation into quinoline-based hydroxyimidazolium hybrids found potent activity against M. tuberculosis H37Rv, with MIC values for the most active compounds being 10 and 20 µg/mL. mdpi.com One hybrid also proved to be a potent agent against Staphylococcus aureus, with an MIC of 2 µg/mL. mdpi.com

The tables below present the antitubercular and antibacterial activities of a series of 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives from a key study. nih.gov

Antitubercular Activity of 1,2,3-Triazolyl-quinolinyl-propan-2-ol Derivatives
CompoundTarget OrganismMIC (µg/mL)
Series 9a-xMycobacterium tuberculosis H37Rv0.8 - 12.5
Compound 9lMycobacterium tuberculosis H37Rv3.33 µM
Isoniazid (Standard)Mycobacterium tuberculosis H37RvNot specified in source
Pyrazinamide (Standard)Mycobacterium tuberculosis H37RvNot specified in source
Antibacterial Activity of 1,2,3-Triazolyl-quinolinyl-propan-2-ol Derivatives
CompoundTarget OrganismActivity LevelMIC (µM)
Series 9a-xE. coliGood to ModerateNot specified
Series 9a-xP. mirabilisGood to ModerateNot specified
Series 9a-xB. subtilisGood to ModerateNot specified
Series 9a-xS. albusGood to ModerateNot specified
Compound 9lS. aureusGood62.5

Structure-activity relationship (SAR) studies on these and related quinoline derivatives have provided insights for optimizing their antimicrobial effects. For example, the nature and position of substituents on the quinoline ring significantly influence the biological activity. researchgate.net The integration of the quinoline scaffold with other bioactive frameworks, such as triazoles, to create hybrid molecules is a common strategy to enhance potency and overcome drug resistance. researchgate.net

Electrochemical and Photochemical Investigations of 1 Quinolin 2 Yl Propan 2 Ol

Electrochemical Redox Behavior and Mechanisms

The electrochemical behavior of quinoline (B57606) and its derivatives is characterized by both reduction and oxidation processes, which are influenced by the nature and position of substituents on the heterocyclic ring. Quinoline-based compounds are known to be electron-deficient, which influences their acceptor-donor properties researchgate.net.

The reduction and oxidation potentials of quinoline derivatives are strongly correlated with their chemical structure. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the ease of reduction or oxidation researchgate.netnih.gov. In many quinoline derivatives, multistep reversible reduction processes have been observed through techniques like cyclic voltammetry researchgate.net.

Mechanistic studies on the electrochemical reactions of quinolines have revealed various pathways. For example, an electrochemical method for the C3-thiolation of quinolines suggests that an intermediate formed from the cathodic reduction of the quinoline ring can be intercepted by other reactants rsc.org. The electrolytic oxidation of substituted quinolines can lead to the formation of quinolinic acids, indicating the cleavage of the benzene (B151609) ring portion of the molecule under certain conditions.

The electrochemical properties of various quinoline derivatives are summarized in the table below, illustrating the influence of different substituents on their redox potentials.

CompoundOxidation Potential (V)Reduction Potential (V)TechniqueReference
6-Nitro-4-phenylquinoline---ReversibleCyclic Voltammetry researchgate.net
8-Hydroxy-quinoline-5-carbaldehydeCorrelated with structureCorrelated with structureNot Specified nih.gov
6-(Dimethylamino)quinoline-5-carbaldehydeFacilitated by methyl groupMore negative with methyl groupNot Specified nih.gov
Quinoline derivatives with 2,2'-bithiopheneUnderwent oxidation leading to dimerization/polymerizationMultistep reversibleCyclic Voltammetry researchgate.net

This table presents generalized findings for different quinoline derivatives to illustrate electrochemical behavior and is not specific to 1-(Quinolin-2-yl)propan-2-ol.

Photochemical Reactions and Photoinduced Processes

The photochemistry of quinoline and its derivatives is a rich field, with applications in organic synthesis and the development of photoactive materials. Quinoline can act as a versatile photochemical toolbox, participating in, mediating, and catalyzing a range of radical transformations nih.gov.

One significant area of research is the visible light-mediated C-H functionalization of quinolines. For instance, the C-H hydroxyalkylation of quinolines can be achieved through a radical-mediated spin-center shift mechanism, which differs from classical Minisci-type reactions by avoiding the need for external oxidants nih.gov. This process is enabled by the excited-state reactivity of certain precursors that generate acyl radicals upon light absorption nih.gov.

Quinoline and its derivatives can also undergo direct photolysis to generate alkyl radicals, shifting their role from a substrate to a photoactive reagent acs.org. This has expanded the scope of radical-based transformations beyond traditional methods acs.org. The photochemical cyclization of certain quinoline precursors is another method for synthesizing quinoline derivatives rsc.org. Furthermore, irradiation of 1,2-dihydroquinoline derivatives can lead to the formation of allenic compounds and other adducts through benzoazahexatriene intermediates rsc.org.

The table below summarizes some of the key photochemical reactions involving quinoline derivatives.

Reaction TypeKey FeaturesMechanismReference
C-H HydroxyalkylationVisible light-mediated; no external oxidant requiredRadical-mediated spin-center shift nih.gov
C-H Alkylation (Minisci-type)Photochemical strategies improve efficiency and selectivityRadical addition to the heteroarene nih.gov
Generation of Alkyl RadicalsQuinoline derivatives act as photoactive reagentsDirect photolysis of the quinoline derivative acs.org
Photochemical CyclizationSynthesis of quinoline derivativesCyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes rsc.org
Reactions of 1,2-DihydroquinolinesFormation of allenic compounds and ethanol (B145695) adductsInvolves benzoazahexatriene intermediates rsc.org

This table outlines general photochemical reactions of quinoline derivatives and is not based on specific studies of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(Quinolin-2-yl)propan-2-ol, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis typically involves coupling quinoline derivatives with propan-2-ol precursors via nucleophilic substitution or metal-catalyzed reactions. For example, details a quinoline-based synthesis using intermediates like 2-(4-aminofuro[2,3-c]quinolin-2-yl)propan-2-ol, characterized by 1^1H/13^13C NMR. To ensure reproducibility:
  • Document solvent systems, catalyst loading, and reaction temperatures precisely.
  • Include purity verification (e.g., HPLC ≥95%) and spectral data (NMR, IR) in supplementary materials .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Assign quinoline ring protons (δ 7.2–8.5 ppm) and propan-2-ol methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C12_{12}H13_{13}NO, MW 187.24) and fragmentation patterns.
  • Chromatography (HPLC/UPLC) : Assess purity and detect side products. Always cross-reference with literature data for known analogs .

Advanced Research Questions

Q. How should researchers resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from stereochemistry, solvent effects, or impurities. Strategies include:
  • Variable Temperature NMR : Probe dynamic equilibria (e.g., rotational barriers in propan-2-ol moieties).
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction.
  • Control Experiments : Re-synthesize compounds under anhydrous conditions to exclude hydrate formation .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Electrophilic/Nucleophilic Sites : Quinoline’s N-atom and propan-2-ol’s hydroxyl group are reactive centers.
  • Transition States : Simulate interactions with catalysts (e.g., Pd or Cu complexes).
  • Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent pathways .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer : The compound’s quinoline core may intercalate DNA or inhibit enzymes (e.g., topoisomerases). Experimental workflows:
  • In Vitro Assays : Use fluorescence quenching to study DNA binding.
  • Cytotoxicity Screening : Test against cell lines (e.g., HeLa) with MTT assays.
  • Docking Studies : Align with proteins (e.g., antifungal targets from ) using AutoDock Vina .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and assess photodegradation .

Safety and Compliance Questions

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow guidelines from and :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Management : Segregate hazardous waste and consult ECHA regulations for disposal .

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